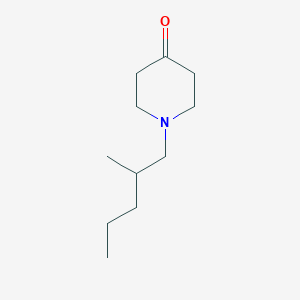
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Vue d'ensemble
Description
“6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1123194-98-8. It has a molecular weight of 268.11 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 268.11 . The compound is sealed in dry conditions for storage .Applications De Recherche Scientifique
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Pharmaceutical Research
- Summary of Application : Some imidazole derivatives have shown antimicrobial activity against various bacteria .
- Methods of Application : These compounds were synthesized and evaluated for their antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
- Results or Outcomes : The results showed that some of these compounds have potential as antimicrobial agents .
- Summary of Application : 4-Methoxypyridine, a compound related to “6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine”, has been used as a starting reagent for the stereocontrolled synthesis of bioactive compounds .
- Methods of Application : This compound was used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
- Results or Outcomes : The synthesis of these compounds could potentially lead to the development of new drugs .
- Summary of Application : Some indole derivatives have shown antiviral activity .
- Methods of Application : These compounds were synthesized and tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results or Outcomes : The results showed that some of these compounds have potential as antiviral agents .
Antimicrobial Activity
Synthesis of Bioactive Compounds
Antiviral Activity
- Summary of Application : Imidazole derivatives have been found to exhibit antitumor activity .
- Methods of Application : These compounds are synthesized and tested against various types of cancer cells .
- Results or Outcomes : Some of these compounds have shown potential as antitumor agents .
- Summary of Application : Certain imidazole derivatives have shown antidiabetic activity .
- Methods of Application : These compounds are synthesized and tested for their ability to regulate blood glucose levels .
- Results or Outcomes : Some of these compounds have shown potential as antidiabetic agents .
- Summary of Application : Imidazole derivatives have been found to exhibit anti-inflammatory activity .
- Methods of Application : These compounds are synthesized and tested for their ability to reduce inflammation .
- Results or Outcomes : Some of these compounds have shown potential as anti-inflammatory agents .
- Summary of Application : Certain imidazole derivatives have shown antioxidant activity .
- Methods of Application : These compounds are synthesized and tested for their ability to neutralize harmful free radicals .
- Results or Outcomes : Some of these compounds have shown potential as antioxidants .
- Summary of Application : Imidazole derivatives have been found to exhibit antihelmintic activity .
- Methods of Application : These compounds are synthesized and tested against various types of parasitic worms .
- Results or Outcomes : Some of these compounds have shown potential as antihelmintic agents .
Antitumor Activity
Antidiabetic Activity
Anti-Inflammatory Activity
Antioxidant Activity
Antihelmintic Activity
Antifungal Activity
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
6-bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJPEUQUZMPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
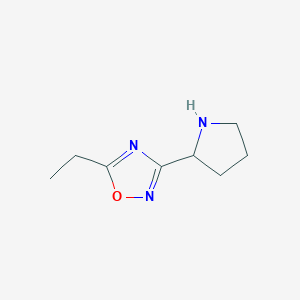
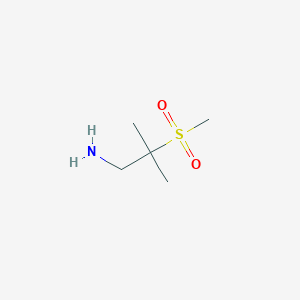
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
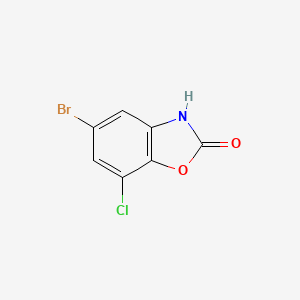
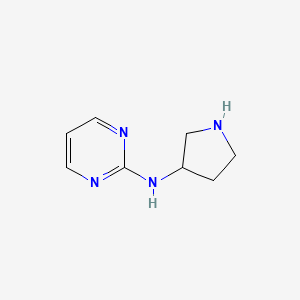
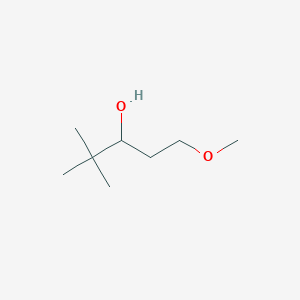
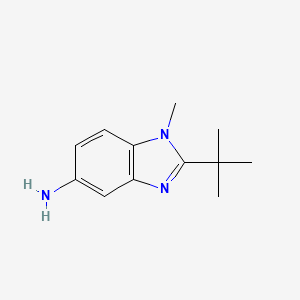
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
